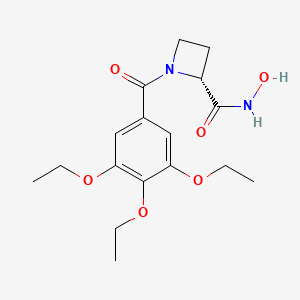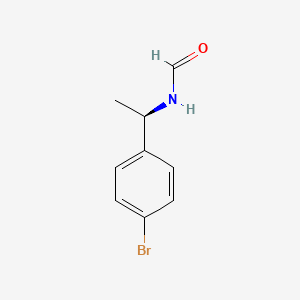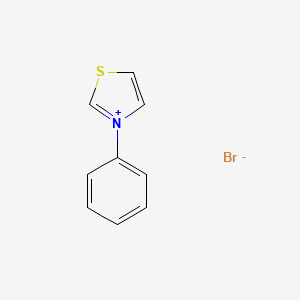
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a hydroxy group, a triethoxybenzoyl moiety, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Triethoxybenzoyl Moiety: The triethoxybenzoyl group is introduced through an acylation reaction using 3,4,5-triethoxybenzoic acid or its derivatives.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triethoxybenzoyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The azetidine ring may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is unique due to the presence of the triethoxybenzoyl moiety and the azetidine ring, which confer distinct chemical and biological properties. The combination of these structural features may result in enhanced stability, bioavailability, and specificity for certain molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
647854-66-8 |
|---|---|
Formule moléculaire |
C17H24N2O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C17H24N2O6/c1-4-23-13-9-11(10-14(24-5-2)15(13)25-6-3)17(21)19-8-7-12(19)16(20)18-22/h9-10,12,22H,4-8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Clé InChI |
AYONFVHKJQJPNM-GFCCVEGCSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@@H]2C(=O)NO |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC2C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)
![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)

![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
